molecular formula C12H20N2 B11943534 2,2,7,7-Tetramethyloctanedinitrile CAS No. 13865-25-3

2,2,7,7-Tetramethyloctanedinitrile

Cat. No.: B11943534
CAS No.: 13865-25-3
M. Wt: 192.30 g/mol
InChI Key: MZLDHJUKJGFOQQ-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyloctanedinitrile is an organic compound with the molecular formula C12H20N2 It is characterized by the presence of two nitrile groups (-CN) attached to a carbon chain with four methyl groups (-CH3) at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-Tetramethyloctanedinitrile typically involves the reaction of 2,2,7,7-Tetramethyloctane with a nitrile-forming reagent. One common method is the reaction of 2,2,7,7-Tetramethyloctane with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethyloctanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: 2,2,7,7-Tetramethyloctanedioic acid.

    Reduction: 2,2,7,7-Tetramethyloctanediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,7,7-Tetramethyloctanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor to biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyloctanedinitrile depends on its chemical reactivity. The nitrile groups can interact with various molecular targets, leading to different pathways and effects. For example, in reduction reactions, the nitrile groups are converted to amines, which can then participate in further biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentanedinitrile: Similar structure but with a shorter carbon chain.

    2,2,6,6-Tetramethylheptanedinitrile: Similar structure but with a different carbon chain length.

Uniqueness

2,2,7,7-Tetramethyloctanedinitrile is unique due to its specific carbon chain length and the positioning of the nitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

13865-25-3

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2,2,7,7-tetramethyloctanedinitrile

InChI

InChI=1S/C12H20N2/c1-11(2,9-13)7-5-6-8-12(3,4)10-14/h5-8H2,1-4H3

InChI Key

MZLDHJUKJGFOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)C#N)C#N

Origin of Product

United States

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